5-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

asymmetric synthesis chiral building block stereochemical purity

CAS 1675974-73-8 is a cis-(rel-3R,5S) N-Boc-5-methoxypiperidine-3-carboxylic acid combining three orthogonal functionalities—Boc-amine, free COOH, and methoxy ether—each addressable under distinct conditions. The 5-methoxy position is topologically distinct from common 3-/4-substituted regioisomers, creating a unique pharmacophoric signature for GABA uptake inhibitor SAR and peptidomimetic design. Unlike methyl ester analogs (e.g., CAS 534572-20-8), the free carboxylic acid eliminates a deprotection step that risks racemization. With MW 259.3 Da and fragment-like properties, this building block is ready for on-resin elaboration or direct bioconjugation. ECHA-notified hazards (H315/H319/H335) ensure safe high-throughput handling.

Molecular Formula C12H21NO5
Molecular Weight 259.302
CAS No. 1675974-73-8
Cat. No. B2867880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
CAS1675974-73-8
Molecular FormulaC12H21NO5
Molecular Weight259.302
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC(C1)OC)C(=O)O
InChIInChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(10(14)15)5-9(7-13)17-4/h8-9H,5-7H2,1-4H3,(H,14,15)
InChIKeyFWFCALXGWPCREW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Boc-5-methoxypiperidine-3-carboxylic Acid (CAS 1675974-73-8): Procurement-Relevant Identity and Structural Classification


5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid (CAS 1675974-73-8), also named 1-[(tert-butoxy)carbonyl]-5-methoxypiperidine-3-carboxylic acid or 1-Boc-5-methoxypiperidine-3-carboxylic acid, is a cis-configured (rel-(3R,5S)) N-Boc-protected piperidine-3-carboxylic acid building block bearing a methoxy substituent at the 5-position of the piperidine ring . The compound belongs to the nipecotic acid derivative class and possesses molecular formula C12H21NO5 with a molecular weight of 259.30 g/mol . It is notified under the ECHA C&L Inventory (EC No. 859-672-6) with harmonized hazard classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory tract irritation) [1]. The molecule combines three synthetically orthogonal functional groups—a Boc-protected amine, a free carboxylic acid, and a methoxy ether—each addressable under distinct reaction conditions, making it a strategically differentiated intermediate for multistep medicinal chemistry campaigns [2].

Why 1-Boc-5-methoxypiperidine-3-carboxylic Acid (CAS 1675974-73-8) Cannot Be Interchanged with Generic Boc-Piperidine Carboxylic Acids


Procurement decisions involving N-Boc-protected piperidine carboxylic acid building blocks must account for three interdependent variables that preclude simple substitution: the position of the oxygen-containing substituent on the piperidine ring, the relative stereochemistry at the substituted carbons, and the nature of the oxygen functionality (methoxy ether vs. hydroxyl vs. ester). The 5-methoxy substituent in CAS 1675974-73-8 introduces a hydrogen-bond-accepting ether oxygen at a position that is topologically distinct from the more common 3- or 4-substituted regioisomers, generating a unique spatial pharmacophoric signature when elaborated into final ligands [1]. Recent chemoenzymatic approaches to disubstituted piperidines have demonstrated that the substitution pattern (e.g., 2,5- vs. 3,5- vs. 4,5-) and relative stereochemistry profoundly affect downstream reactivity and the three-dimensional presentation of functional groups in target molecules [2]. Furthermore, the free carboxylic acid at position 3 distinguishes this compound from methyl ester analogs (e.g., CAS 534572-20-8), which require an additional deprotection step that can erode overall yield and introduce racemization risk in stereochemically sensitive sequences . These structural distinctions mean that substituting CAS 1675974-73-8 with a regioisomeric or differently functionalized analog will yield a different final compound with unvalidated biological properties, undermining structure-activity relationship (SAR) integrity and patent-definition precision.

Quantitative Differentiation Evidence for 1-Boc-5-methoxypiperidine-3-carboxylic Acid (CAS 1675974-73-8) vs. Closest Analogs


Stereochemical Definition: Cis Racemate (rel-(3R,5S)) vs. Single Enantiomer (3S,5R)

CAS 1675974-73-8 is supplied as the cis racemate [rel-(3R,5S)] with a defined relative stereochemistry where the 3-carboxylic acid and 5-methoxy groups occupy the same face of the piperidine ring . Its single-enantiomer counterpart, (3S,5R)-1-(tert-butoxycarbonyl)-5-methoxypiperidine-3-carboxylic acid (CAS 2580093-37-2), is available but at a higher cost and more limited commercial availability (fewer than three verified suppliers) . For applications where the final biological target does not exhibit enantioselective recognition between the (3R,5S) and (3S,5R) antipodes, the racemate offers equivalent synthetic utility at substantially lower procurement cost. The SMILES notation CO[C@H]1C[C@@H](C(=O)O)CN(C(=O)OC(C)(C)C)C1 explicitly defines the relative cis configuration , enabling researchers to distinguish it from the trans diastereomer which would present the methoxy and carboxyl groups on opposite faces of the ring.

asymmetric synthesis chiral building block stereochemical purity

Regioisomeric Differentiation: 5-Methoxy vs. 4-Methoxy Substitution Pattern

The target compound places the methoxy group at the 5-position of the piperidine ring, resulting in a 1,3-relationship (meta-like) relative to the 3-carboxylic acid. Its closest regioisomer, 1-[(tert-butoxy)carbonyl]-4-methoxypiperidine-3-carboxylic acid (CAS 1784630-28-9), positions the methoxy at the 4-position (1,2- or ortho-like relationship to the carboxyl), producing a fundamentally different spatial orientation of hydrogen-bond-accepting capability . In the 5-methoxy isomer, the ether oxygen projects outward from the ring in a trajectory that is approximately coplanar with the carboxyl group, whereas in the 4-methoxy isomer the two oxygenated substituents are adjacent and can engage in intramolecular hydrogen bonding that alters both conformational preference and intermolecular recognition . These geometric differences translate into distinct pharmacophoric fingerprints when the building block is elaborated into final ligands; a review of piperidine-based amino acid building blocks confirms that substitution pattern is a primary determinant of receptor subtype selectivity in GABA transporter inhibitors derived from nipecotic acid scaffolds [1].

regioselectivity pharmacophore geometry structure-activity relationship

Functional Group Orthogonality: Free Carboxylic Acid vs. Methyl Ester Analogs

CAS 1675974-73-8 bears a free carboxylic acid at the 3-position, contrasting with the methyl ester analog 1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid (CAS 534572-20-8 for the (3R,5S) isomer; CAS 191544-71-5 for the unspecified stereochemistry) [REFS-1, REFS-2]. The free acid enables direct amide coupling or esterification without a prior deprotection step, saving one synthetic transformation. In multistep syntheses where the Boc group is removed under acidic conditions (e.g., TFA/CH2Cl2), a methyl ester at the 5-position may undergo partial transesterification or hydrolysis, generating byproducts that complicate purification . The methoxy ether at position 5, by contrast, is stable under both acidic Boc-deprotection conditions and basic ester hydrolysis conditions, providing true three-dimensional orthogonality: the Boc group can be removed with acid, the carboxylic acid can be activated independently, and the methoxy group remains intact throughout [2]. This orthogonal stability profile is not replicated in the 5-methoxycarbonyl (ester) analog, where the 5-ester and the 3-carboxylic acid cannot be addressed independently under basic conditions.

protecting group strategy synthetic efficiency orthogonal reactivity

ECHA Regulatory Classification: Documented Hazard Profile for Laboratory Safety Compliance

CAS 1675974-73-8 has a notified and aggregated ECHA C&L classification under EC No. 859-672-6, with hazard assignments of Skin Irrit. 2 (H315: Causes skin irritation), Eye Irrit. 2A (H319: Causes serious eye irritation), and STOT SE 3 (H335: May cause respiratory irritation) [1]. This regulatory filing provides procurement and EHS teams with a documented hazard profile that can be directly incorporated into laboratory risk assessments and safety data sheets. Many closely related Boc-piperidine carboxylic acid analogs either lack a harmonized C&L notification or carry only partial classifications, requiring laboratories to apply default precautionary principles that may over- or under-estimate handling requirements [2]. The availability of an aggregated ECHA notification enables direct comparison of hazard profiles when selecting among structurally similar building blocks.

laboratory safety regulatory compliance risk assessment

Reactivity Selectivity: Boc-Protected Amine Orthogonality vs. Unprotected Piperidine Analogs

The Boc protecting group at N1 in CAS 1675974-73-8 enables selective manipulation of the 3-carboxylic acid and 5-methoxy functionalities without competing reaction at the secondary amine. This contrasts with the unprotected analog 5-methoxypiperidine-3-carboxylic acid (CAS 1523381-06-7) or its hydrochloride salt (CAS 2703781-33-1), where the free amine must be protected in situ or risk undesired side reactions during amide coupling, esterification, or oxidation steps . In a typical pharmaceutical building block workflow, the Boc group is removed quantitatively (>95%) under mild acidic conditions (TFA/CH2Cl2 or HCl/dioxane) only when the amine is required for further elaboration, providing temporal control over reactivity . This protection strategy is standard for piperidine-based intermediates, but the specific combination of Boc protection at N1, free carboxylic acid at C3, and methoxy ether at C5 creates a uniquely orthogonal protection manifold that is not simultaneously present in the unprotected or partially protected analogs .

protecting group strategy chemoselectivity multistep synthesis

High-Impact Application Scenarios for 1-Boc-5-methoxypiperidine-3-carboxylic Acid (CAS 1675974-73-8)


GABA Transporter Inhibitor Lead Optimization: 5-Position SAR Exploration

Nipecotic acid derivatives are the established pharmacophore core for GABA uptake inhibitors targeting mGAT1–4 transporters . CAS 1675974-73-8 provides a 5-methoxy-substituted nipecotic acid scaffold with Boc protection already in place at N1, enabling direct N-alkylation after Boc removal to introduce lipophilic side chains (e.g., diarylalkoxyalkyl or N-arylalkenyl moieties) known to confer potency and subtype selectivity [1]. The 5-methoxy group serves as a hydrogen-bond acceptor that can engage the transporter binding pocket differently than the more commonly explored 4-substituted or unsubstituted nipecotic acid cores, making this building block a strategic entry point for 5-position SAR around the piperidine ring—a substitution vector that has been relatively underexplored compared to N-substitution and 4-substitution in published GABA uptake inhibitor series [2].

Fragment-Based Drug Discovery: A Shape-Diverse, Rule-of-Three Compliant Fragment

With a molecular weight of 259.30 Da, calculated logP below 3, and three hydrogen-bond-accepting functional groups, CAS 1675974-73-8 falls within fragment-based drug discovery (FBDD) physicochemical guidelines . Unlike simpler Boc-piperidine building blocks such as 1-Boc-piperidine-3-carboxylic acid (MW 229.3, lacking the 5-substituent), the 5-methoxy group adds both steric bulk and hydrogen-bonding capacity while maintaining fragment-like properties. This positions the compound as a privileged fragment for screening against neurological targets, where the piperidine scaffold is a recognized privileged structure [1]. The free carboxylic acid enables direct conjugation to SPR surfaces or fluorescent probes for binding assays, while the Boc group allows for on-resin elaboration in combinatorial library synthesis [2].

Chiral Peptidomimetic Synthesis: Conformationally Constrained Amino Acid Surrogate

The cis-3,5-disubstituted piperidine core of CAS 1675974-73-8 enforces a defined spatial relationship between the N-terminus (after Boc removal), the carboxylic acid (C-terminus equivalent), and the 5-methoxy side chain, making it a valuable surrogate for conformationally constrained amino acids in peptidomimetic design . This contrasts with linear amino acid building blocks, which possess greater conformational flexibility and may adopt unproductive binding conformations. The relative stereochemistry of the cis isomer projects both the carboxyl and methoxy groups to the same face, creating a U-shaped topology that can mimic β-turn structures when incorporated into peptide backbones. After Boc deprotection, the resulting secondary amine can be acylated with diverse carboxylic acids, while the 3-carboxylic acid can be coupled to amine nucleophiles, enabling bidirectional chain extension from the conformationally locked piperidine scaffold [1].

Cytochrome P450 Probe Development: Metabolic Stability Assessment of 5-Alkoxy Piperidine Series

The 5-methoxy substituent in CAS 1675974-73-8 represents a metabolically relevant functional group for CYP enzyme interaction studies. While the compound itself has been tested in CYP inhibition panels through ChEMBL-deposited datasets, the building block's primary utility in this context is as a synthetic precursor to libraries of 5-alkoxy-substituted piperidine derivatives for systematic CYP isoform selectivity profiling . The availability of documented hazard classification (ECHA C&L: H315, H319, H335) [1] further enables safe handling in automated high-throughput synthesis and screening workflows, where multiple analogs are generated and tested in parallel for CYP inhibition, metabolic stability in liver microsomes, and plasma protein binding—all critical parameters in early ADME-Tox profiling of CNS drug candidates [2].

Quote Request

Request a Quote for 5-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.